molecular formula C11H16Br2O4 B14425261 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 82045-65-6

2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14425261
CAS No.: 82045-65-6
M. Wt: 372.05 g/mol
InChI Key: BJYDGVNYDVZKIS-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₆Br₂O₄ and a molecular weight of 372.05 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dibromoethenyl and dimethyl groups, as well as a dihydroxypropyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The dihydroxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl 3-(2-bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with one less bromine atom.

    2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    2,3-Dihydroxypropyl 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of the dibromoethenyl group in 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate makes it unique compared to its analogs. The bromine atoms contribute to its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

82045-65-6

Molecular Formula

C11H16Br2O4

Molecular Weight

372.05 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H16Br2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3

InChI Key

BJYDGVNYDVZKIS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OCC(CO)O)C=C(Br)Br)C

Origin of Product

United States

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